molecular formula C9H12O2S B2719641 4-(2-Methoxyethoxy)benzene-1-thiol CAS No. 86705-34-2

4-(2-Methoxyethoxy)benzene-1-thiol

Cat. No.: B2719641
CAS No.: 86705-34-2
M. Wt: 184.25
InChI Key: JFEPIPILNMOARY-UHFFFAOYSA-N
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Description

4-(2-Methoxyethoxy)benzene-1-thiol is an organic compound with the molecular formula C₉H₁₂O₂S and a molecular weight of 184.26 g/mol . It is a thiol derivative of benzene, characterized by the presence of a methoxyethoxy group attached to the benzene ring. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methoxyethoxy)benzene-1-thiol typically involves the reaction of 4-bromophenol with 2-methoxyethanol in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with thiourea to introduce the thiol group . The reaction conditions usually involve heating the mixture to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves similar synthetic routes as those used in laboratory settings, with optimizations for large-scale production, such as continuous flow reactors and automated processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methoxyethoxy)benzene-1-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(2-Methoxyethoxy)benzene-1-thiol is utilized in several scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: It is used in studies involving thiol-based bioconjugation and protein modification.

    Medicine: The compound is investigated for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-Methoxyethoxy)benzene-1-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with electrophilic centers in proteins and enzymes, leading to modifications in their activity. This interaction can affect various biochemical pathways, including those involved in oxidative stress and inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Methoxyethoxy)benzene-1-thiol is unique due to the presence of both methoxy and ethoxy groups, which enhance its solubility and reactivity compared to other thiol derivatives. This makes it particularly useful in applications requiring high solubility and specific reactivity .

Properties

IUPAC Name

4-(2-methoxyethoxy)benzenethiol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2S/c1-10-6-7-11-8-2-4-9(12)5-3-8/h2-5,12H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFEPIPILNMOARY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=CC=C(C=C1)S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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